3-Bromo-4-methylpicolinonitrile 3-Bromo-4-methylpicolinonitrile
Brand Name: Vulcanchem
CAS No.: 717843-45-3
VCID: VC2270573
InChI: InChI=1S/C7H5BrN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,1H3
SMILES: CC1=C(C(=NC=C1)C#N)Br
Molecular Formula: C7H5BrN2
Molecular Weight: 197.03 g/mol

3-Bromo-4-methylpicolinonitrile

CAS No.: 717843-45-3

Cat. No.: VC2270573

Molecular Formula: C7H5BrN2

Molecular Weight: 197.03 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-methylpicolinonitrile - 717843-45-3

Specification

CAS No. 717843-45-3
Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
IUPAC Name 3-bromo-4-methylpyridine-2-carbonitrile
Standard InChI InChI=1S/C7H5BrN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,1H3
Standard InChI Key FBVRTASSYFBLLN-UHFFFAOYSA-N
SMILES CC1=C(C(=NC=C1)C#N)Br
Canonical SMILES CC1=C(C(=NC=C1)C#N)Br

Introduction

3-Bromo-4-methylpicolinonitrile is a synthetic organic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of approximately 197.03 g/mol . It is a brominated derivative of picolinonitrile, featuring a bromine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, with a nitrile group at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential biological activities and versatility in chemical reactions.

Synthesis and Applications

3-Bromo-4-methylpicolinonitrile can be synthesized through several methods, often involving the reaction of appropriate pyridine derivatives with brominating agents and nitrile-forming reagents. Its applications are primarily in organic synthesis, where it serves as a precursor for more complex molecules. For example, it can be used in the synthesis of 3-hydroxy-4-substituted picolinonitriles from 4-propargylaminoisoxazoles.

Biological Activity

Research has shown that 3-Bromo-4-methylpicolinonitrile possesses inhibitory effects on certain enzymes, notably glyceraldehyde-3-phosphate dehydrogenase, which plays a crucial role in glycolysis and cellular metabolism. This inhibition could lead to antiproliferative effects against cancer cells, making it a candidate for further investigation in cancer therapeutics.

Similar Compounds

Several compounds exhibit structural or functional similarities to 3-Bromo-4-methylpicolinonitrile. These include:

CompoundMolecular FormulaMolecular WeightNotable Features
3-Bromo-5-methylpicolinonitrileC₇H₅BrN₂197.03 g/molSimilar structure; different position of bromine
2-Bromo-4-methylpyridineC₆H₆BrN172.02 g/molBromine at different position; lacks nitrile group
2-(3-Bromopyridin-4-yl)acetonitrileC₈H₆BrN₂212.07 g/molContains an acetonitrile group; different functional properties

These compounds share certain characteristics but differ in their biological activities and chemical reactivities due to variations in their structures.

Safety and Handling

Handling 3-Bromo-4-methylpicolinonitrile requires caution due to its potential toxicity. It is classified with hazard statements H302, H315, H319, and H335, indicating risks of harm if swallowed, in contact with skin, causes serious eye irritation, and may cause respiratory irritation . Proper storage and handling procedures should be followed to minimize exposure risks.

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